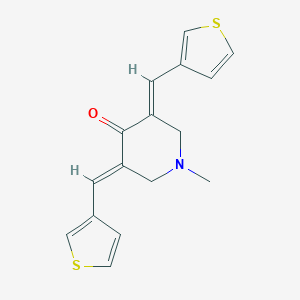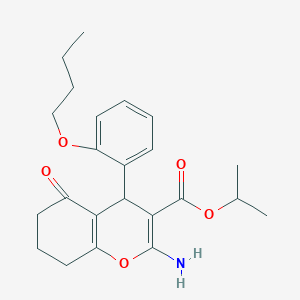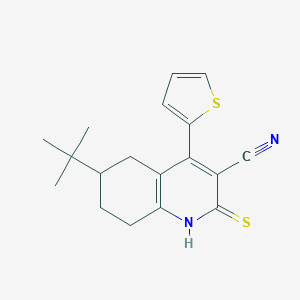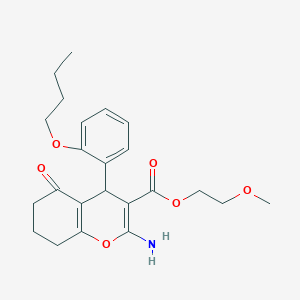![molecular formula C18H16FN5O2 B461365 6'-amino-3'-butyl-5-fluoro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile CAS No. 674807-59-1](/img/structure/B461365.png)
6'-amino-3'-butyl-5-fluoro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique spiro structure, which is a characteristic arrangement where two rings are connected through a single atom.
Preparation Methods
The synthesis of 6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spiro structure is then formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the rings . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The spiro structure may also contribute to its binding affinity and specificity, allowing it to interact with multiple targets simultaneously .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with spiro structures, such as:
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have shown antiviral activity and are structurally similar due to the presence of the indole core and spiro arrangement.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also exhibit biological activity and share the indole and spiro features.
The uniqueness of 6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its specific substituents and the combination of the indole and pyrano[2,3-c]pyrazole rings, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
674807-59-1 |
|---|---|
Molecular Formula |
C18H16FN5O2 |
Molecular Weight |
353.3g/mol |
IUPAC Name |
6'-amino-3'-butyl-5-fluoro-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C18H16FN5O2/c1-2-3-4-13-14-16(24-23-13)26-15(21)11(8-20)18(14)10-7-9(19)5-6-12(10)22-17(18)25/h5-7H,2-4,21H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
ZIOIFCIAIZEWBS-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)F)NC3=O)C#N)N |
Canonical SMILES |
CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)F)NC3=O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(1,3-benzothiazol-2-yl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461282.png)
![({[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B461283.png)
![4-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-(2-thienyl)nicotinonitrile](/img/structure/B461285.png)
![methyl 2-amino-6-(hydroxymethyl)-4-(4-methoxycarbonylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461288.png)
![6-acetyl-3-amino-N-(2-methoxybenzyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461289.png)
![METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE](/img/structure/B461291.png)
![Methyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461292.png)
![1-({[3-Cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461293.png)

![({[3-amino-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl]carbonyl}amino)acetic acid](/img/structure/B461295.png)
![2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B461297.png)



